molecular formula C19H17ClN2O4 B2411037 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953209-35-3

5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2411037
CAS No.: 953209-35-3
M. Wt: 372.81
InChI Key: IBXLOPODIIOGMZ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro and methoxy groups, and an isoxazole ring attached to a methoxyphenyl group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine.

    Final Coupling: The final step involves coupling the isoxazole derivative with the benzamide core under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, or flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-15-6-3-12(4-7-15)18-10-14(22-26-18)11-21-19(23)16-9-13(20)5-8-17(16)25-2/h3-10H,11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXLOPODIIOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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